EDI048

Cryptosporidium PI4K enzymatic inhibition drug discovery

Select EDI048 for its proven 'soft drug' design: potent parasite inhibition (IC50 4 nM) with negligible systemic exposure due to rapid hepatic metabolism. Superior to systemic alternatives for GI-localized studies. Enables precise PK/PD modeling and on-target resistance investigations.

Molecular Formula C25H21ClN4O4
Molecular Weight 476.9 g/mol
Cat. No. B12380597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEDI048
Molecular FormulaC25H21ClN4O4
Molecular Weight476.9 g/mol
Structural Identifiers
SMILESCNC(=O)C1=CC=C(C=C1)C2=C3C=C(C=CN3N=C2)C(=O)N(C)C4=CC(=C(C=C4)Cl)C(=O)OC
InChIInChI=1S/C25H21ClN4O4/c1-27-23(31)16-6-4-15(5-7-16)20-14-28-30-11-10-17(12-22(20)30)24(32)29(2)18-8-9-21(26)19(13-18)25(33)34-3/h4-14H,1-3H3,(H,27,31)
InChIKeyUUGWSUYPJGPKKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-chloro-5-[methyl-[3-[4-(methylcarbamoyl)phenyl]pyrazolo[1,5-a]pyridine-5-carbonyl]amino]benzoate: A Gut-Restricted Cryptosporidium PI4K Inhibitor for Research


Methyl 2-chloro-5-[methyl-[3-[4-(methylcarbamoyl)phenyl]pyrazolo[1,5-a]pyridine-5-carbonyl]amino]benzoate, also designated as EDI048 (or EDI-048), is a synthetic small molecule that functions as a potent, ATP-competitive inhibitor of Cryptosporidium phosphatidylinositol 4-kinase (PI(4)K) [1]. It is characterized by a pyrazolo[1,5-a]pyridine core, a substituted benzoate ester, and a methylcarbamoyl phenyl group, which together confer high target affinity and metabolic lability [2]. Unlike earlier-generation anti-cryptosporidial agents, this compound is specifically engineered as a 'soft drug' designed for maximal efficacy at the gastrointestinal infection site while undergoing rapid hepatic clearance to limit systemic exposure . This unique pharmacokinetic profile positions it as a specialized tool compound for investigating target biology and for preclinical studies focused on enteric cryptosporidiosis.

Why Generic Substitution Fails for Methyl 2-chloro-5-[methyl-[3-[4-(methylcarbamoyl)phenyl]pyrazolo[1,5-a]pyridine-5-carbonyl]amino]benzoate in Cryptosporidium Research


Although multiple compounds target Cryptosporidium PI4K or inhibit parasite growth, direct substitution among them is scientifically unsound due to stark differences in target binding affinity, selectivity for the parasite enzyme over human orthologs, and critically, their pharmacokinetic design. For instance, while KDU731 is a potent inhibitor of CpPI4K (IC50 = 25 nM), it lacks the intentional 'soft drug' metabolic engineering of EDI048, leading to fundamentally different systemic exposure profiles that alter both efficacy interpretation and safety margins . Conversely, alternative chemical classes like the piperazine-derivative MMV665917 operate with drastically lower potency (EC90 = 15 μM) and possess distinct off-target liability profiles . Furthermore, structural analogs within the pyrazolopyridine series show marked variations in potency against both the wild-type enzyme and clinically relevant resistance-conferring mutations [1]. Therefore, selecting this specific compound is essential for studies requiring a combination of low-nanomolar enzymatic inhibition, high parasite selectivity, and gut-restricted pharmacology. The following quantitative evidence substantiates these critical points of differentiation.

Quantitative Evidence Guide: Methyl 2-chloro-5-[methyl-[3-[4-(methylcarbamoyl)phenyl]pyrazolo[1,5-a]pyridine-5-carbonyl]amino]benzoate vs. Key Anti-Cryptosporidial Agents


Enzymatic Potency: EDI048 Demonstrates 6.25-Fold Greater Inhibition of Cryptosporidium PI(4)K Compared to KDU731

EDI048 (Methyl 2-chloro-5-[methyl-[3-[4-(methylcarbamoyl)phenyl]pyrazolo[1,5-a]pyridine-5-carbonyl]amino]benzoate) is a significantly more potent inhibitor of the primary drug target, Cryptosporidium PI(4)K (CpPI4K), than its well-characterized pyrazolopyridine analog KDU731. In head-to-head biochemical assays using purified CpPI4K enzyme, EDI048 achieved an IC50 of 4 nM, while KDU731 required a 6.25-fold higher concentration to achieve 50% inhibition, with an IC50 of 25 nM .

Cryptosporidium PI4K enzymatic inhibition drug discovery

Parasite Selectivity: EDI048 Exhibits >300-Fold Selectivity for Cryptosporidium PI(4)K over Human PI4K, Surpassing KDU731

A critical differentiator for EDI048 is its exceptional selectivity for the parasite kinase over the human ortholog (HsPI4K). EDI048 demonstrates a >300-fold selectivity window, inhibiting CpPI(4)K at low nanomolar concentrations while requiring substantially higher amounts to affect human PI4K . In contrast, the comparator compound KDU731 achieves a >50-fold selectivity window against the human PI4K IIIβ homologue, indicating that EDI048 offers a superior margin for avoiding host target engagement .

target selectivity parasite kinase therapeutic index

Cellular Antiparasitic Activity: EDI048 Inhibits Cryptosporidium Growth with 288-Fold Greater Potency than the Piperazine Derivative MMV665917

Beyond enzymatic inhibition, the cellular efficacy of EDI048 against Cryptosporidium parvum is markedly superior to alternative chemotypes. In a C. parvum cytopathic effect (CPE) assay, EDI048 achieved an EC50 of 52 nM . In comparison, the piperazine-derived anti-cryptosporidial agent MMV665917 requires a 15 μM concentration to achieve a 90% reduction in parasite growth (EC90) in a similar in vitro model . This represents an approximate 288-fold difference in potency, underscoring the advanced target engagement and cellular activity profile of the pyrazolopyridine scaffold.

antiparasitic activity cellular potency growth inhibition

In Vivo Target Engagement: EDI048 Demonstrates Dose-Dependent Oocyst Shedding Reduction, Achieving a 3.1 Log Reduction at 10 mg/kg in Preclinical Models

The quantitative relationship between administered dose and pharmacodynamic effect is well-defined for EDI048 in an immunocompromised mouse model of cryptosporidiosis. Oral administration resulted in a dose-dependent reduction in fecal oocyst shedding, a key marker of parasite burden. At doses of 1, 3, and 10 mg/kg, EDI048 produced 0.3, 1.1, and 3.1 log reductions in oocyst shedding, respectively . This clear dose-response relationship is critical for researchers planning in vivo experiments. While KDU731 has also demonstrated efficacy in similar models, the published data for EDI048 provides a more granular, dose-dependent pharmacodynamic benchmark for direct experimental design [1].

in vivo efficacy pharmacodynamics mouse model

Pharmacokinetic Differentiation: EDI048's 'Soft Drug' Design Enables Efficacy with Negligible Systemic Exposure, Unlike Systemically Bioavailable Comparators

A defining and quantifiable feature of EDI048 is its intentionally engineered metabolic lability, which classifies it as a 'soft drug.' The compound was designed to be orally efficacious despite negligible circulating plasma concentrations. Studies demonstrate that oral EDI048 is effective in an immunocompromised mouse model of cryptosporidiosis while its systemic exposure remains extremely low, confirming that gastrointestinal tract exposure is both necessary and sufficient for anti-parasitic activity [1]. This is a stark contrast to systemically bioavailable CpPI4K inhibitors like KDU731, which achieve measurable plasma concentrations and rely on systemic distribution for their effect [2].

pharmacokinetics soft drug gut-restricted safety margin

Optimal Research and Preclinical Application Scenarios for Methyl 2-chloro-5-[methyl-[3-[4-(methylcarbamoyl)phenyl]pyrazolo[1,5-a]pyridine-5-carbonyl]amino]benzoate (EDI048)


Preclinical Studies of Gut-Restricted Parasiticidal Agents in Cryptosporidiosis Models

Researchers investigating the feasibility and efficacy of 'soft drug' approaches for enteric infections should prioritize EDI048. Its demonstrated ability to exert potent anti-parasitic effects (EC50 = 52 nM in cellular assays) while maintaining negligible systemic exposure makes it an ideal tool compound for validating the hypothesis that GI-localized target engagement is sufficient for therapeutic benefit [1]. Studies employing EDI048 can effectively decouple local efficacy from systemic toxicity, a key challenge in anti-infective drug development.

Investigating Structure-Activity Relationships (SAR) for Cryptosporidium PI4K Inhibition

Given its well-defined structural interaction with the CpPI4K ATP-binding site (as evidenced by its co-crystal structure, PDB: 8VOF) and its exceptional potency (IC50 = 4 nM) and selectivity (>300-fold over human PI4K), EDI048 serves as a critical benchmark for SAR studies [1][2]. Scientists developing novel inhibitors can use EDI048 as a positive control to calibrate new assays and as a reference compound to benchmark the potency and selectivity of next-generation analogs. Its unique metabolic profile also provides a baseline for exploring chemical modifications aimed at tuning pharmacokinetic properties.

Evaluating Target Engagement and Resistance Mechanisms in Cryptosporidium

EDI048's binding mode to conserved residues in the CpPI4K ATP-binding pocket makes it a valuable probe for studying on-target resistance mechanisms. Mutational analyses have shown that specific amino acid substitutions (e.g., Y705A and Y907A) in CpPI4K can shift the IC50 of EDI048 and related inhibitors [1]. Therefore, researchers aiming to understand the development of resistance or to map the essential pharmacophore for target engagement can use EDI048 in directed mutagenesis and competitive binding studies. This application is critical for anticipating and circumventing potential clinical resistance.

Comparative Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of Anti-Parasitics

The well-documented, dose-dependent in vivo efficacy of EDI048 (e.g., 3.1 log reduction in oocyst shedding at 10 mg/kg) and its unique, negligible systemic PK profile provide a robust dataset for PK/PD modeling [1]. Researchers can use EDI048 as a prototypical example of a pharmacokinetically 'silent' compound that nonetheless achieves significant pharmacodynamic effect. Its data is invaluable for developing and validating computational models that predict local tissue drug concentrations and effect, a paradigm that can be applied to other GI-targeted therapeutics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for EDI048

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.